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Compound of Interest

Compound Name: Antiviral agent 64

Cat. No.: B1265351 Get Quote

Introduction: The designation "Antiviral agent 64" is not standard nomenclature for a specific,

publicly recognized antiviral compound. However, extensive research into chemical and

biological databases indicates that the user may be referring to E-64, a well-characterized

irreversible inhibitor of cysteine proteases. E-64 is a natural product isolated from the fungus

Aspergillus japonicus. While primarily known for its potent inhibition of enzymes like papain and

cathepsins B, H, and L, it has also been investigated for its antiviral properties, as certain

viruses rely on host or viral cysteine proteases for their replication cycle. This guide provides a

comprehensive overview of the chemical structure, properties, and reported antiviral-related

activities of E-64.

Chemical Structure and Properties
E-64 is an epoxide derivative of a peptide, specifically L-trans-Epoxysuccinyl-leucylamido(4-

guanidino)butane. Its chemical structure and properties are well-documented.

Table 1: Chemical Identifiers for E-64
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Identifier Value

IUPAC Name

(2S,3S)-3-[[[(1S)-1-[[[4-

[(aminoiminomethyl)amino]butyl]amino]carbonyl]

-3-methylbutyl]amino]carbonyl]-oxirane-2-

carboxylic acid[1]

CAS Number 66701-25-5[1]

Molecular Formula C₁₅H₂₇N₅O₅[1][2]

SMILES
CC(C)C--INVALID-LINK--NC(=O)[C@H]1--

INVALID-LINK--C(=O)O

InChI

InChI=1S/C15H27N5O5/c1-8(2)7-9(20-

13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-

19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)

(H,20,22)(H,23,24)

(H4,16,17,19)/t9-,10-,11?/m0/s1[1]

Table 2: Physicochemical Properties of E-64

Property Value Source

Molecular Weight 357.4 g/mol [1]

Purity ≥95% (typical commercial) [1]

Appearance Crystalline solid [1]

Solubility
DMSO: 25 mg/mL, Water: 20

mg/mL
[1]

XLogP3 -0.9 [2]

Mechanism of Action and Antiviral Activity
E-64's primary mechanism of action is the irreversible inhibition of cysteine proteases. The

epoxide ring of E-64 is susceptible to nucleophilic attack by the thiolate group in the active site
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of cysteine proteases. This reaction forms a covalent thioether bond, permanently inactivating

the enzyme.

Viruses often utilize host or viral proteases for essential processes like polyprotein processing,

entry, and egress. By inhibiting these proteases, E-64 can disrupt the viral life cycle. For

instance, E-64 has been shown to reduce the autocatalytic activity of the foot-and-mouth-

disease virus (FMDV) leader protease[1]. It has also been evaluated as an inhibitor of the

African swine fever virus (ASFV) protease pS273R[3].

Signaling and Viral Replication Pathway Inhibition

The inhibition of viral replication by E-64 is a direct consequence of its enzymatic inhibition

rather than modulation of a complex signaling pathway. The logical flow is straightforward: the

virus requires a specific cysteine protease to process its proteins and assemble new virions. E-

64 blocks this enzymatic step.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.caymanchem.com/product/10007963/e-64
https://www.researchgate.net/figure/Chemical-cytotoxic-and-antiviral-properties-of-compound-6b-A-Physicochemical_fig2_350007818
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Viral Infection

Host Cell

1. Enters

Viral Polyprotein Synthesis

2. Hijacks machinery

Viral or Host
Cysteine Protease

3. Requires processing by

Functional Viral Proteins

4. Cleaves into

Virion Assembly

Progeny Virions

E-64

Inhibition

Click to download full resolution via product page

Caption: Logical workflow of E-64 inhibiting viral replication.
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Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below is a generalized

methodology for assessing the antiviral activity of E-64, based on common virological assays.

Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of E-64 that is toxic to the host cells, which is

essential for differentiating antiviral effects from cytotoxic effects.

Cell Seeding: Plate host cells (e.g., Vero, PK-15) in a 96-well plate at a density of 1-5 x 10⁴

cells per well and incubate for 24 hours at 37°C with 5% CO₂.

Compound Treatment: Prepare serial dilutions of E-64 in cell culture medium. Remove the

old medium from the cells and add 100 µL of the E-64 dilutions to the wells. Include a "cells

only" control with fresh medium.

Incubation: Incubate the plate for 48-72 hours (duration should match the virus inhibition

assay).

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measurement: Read the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against

the log of the E-64 concentration.

Protocol 2: Virus Yield Reduction Assay
Objective: To quantify the inhibitory effect of E-64 on the production of infectious virus particles.

Cell Seeding: Seed host cells in a 24-well plate and grow to 90-95% confluency.
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Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI), for

example, 0.01, for 1 hour at 37°C.

Treatment: After incubation, remove the virus inoculum, wash the cells with PBS, and add

fresh medium containing various non-toxic concentrations of E-64 (determined from the MTT

assay). Include an untreated virus control.

Incubation: Incubate the plate for 24-72 hours, depending on the replication cycle of the

virus.

Harvesting: Collect the cell culture supernatants at the end of the incubation period.

Titration: Determine the viral titer in the supernatants using a standard method like a plaque

assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of virus

inhibition against the log of the E-64 concentration. The Selectivity Index (SI) can be

calculated as CC₅₀ / IC₅₀.
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Caption: Experimental workflow for evaluating E-64 antiviral efficacy.

Conclusion:
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E-64 is a potent, well-characterized inhibitor of cysteine proteases with demonstrated utility in

biochemical research. Its application as an antiviral agent is plausible for viruses that depend

on such proteases for replication. While not a clinically approved antiviral drug, it serves as an

important research tool for dissecting the roles of cysteine proteases in viral life cycles and as a

lead compound for the development of novel protease-inhibiting antiviral therapeutics. Further

research is required to establish its efficacy and safety in in vivo models for specific viral

infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science
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